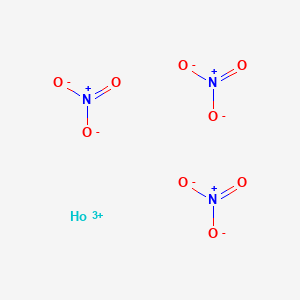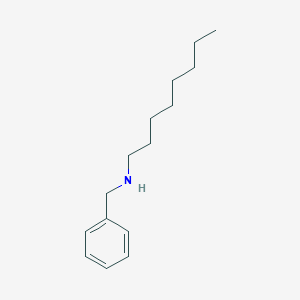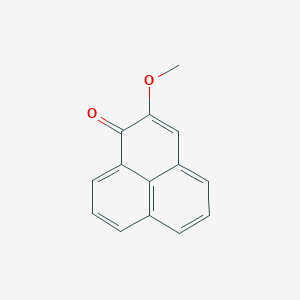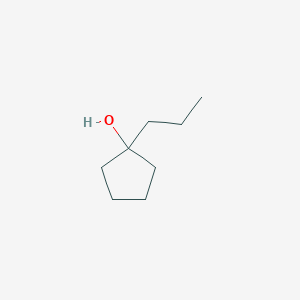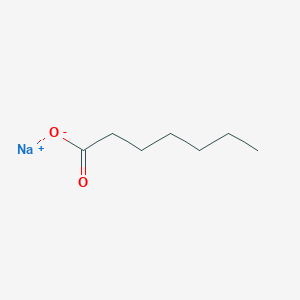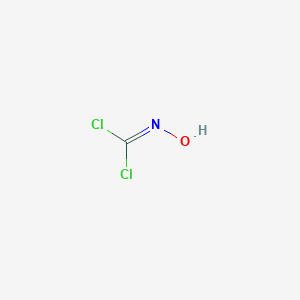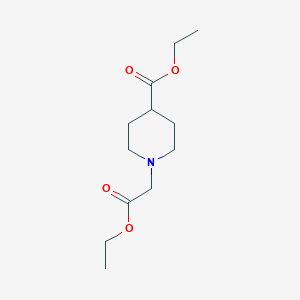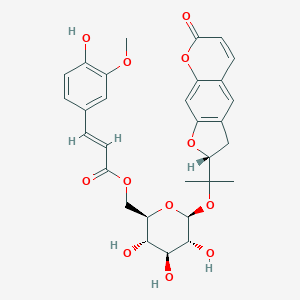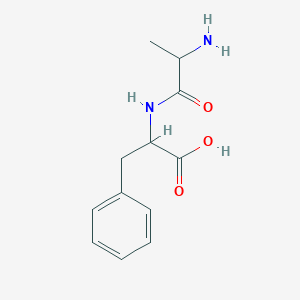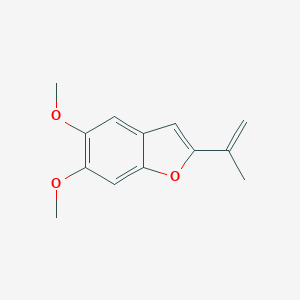
5,6-Dimethoxy-2-isopropenylbenzofuran
Overview
Description
5,6-Dimethoxy-2-isopropenylbenzofuran is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . It is a natural product isolated and purified from plants, specifically from the roots of Ligularia stenocephala . This compound is known for its unique structure, which includes a benzofuran ring substituted with methoxy groups and an isopropenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-isopropenylbenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzofuran precursor.
Isopropenylation: The isopropenyl group is introduced at the 2 position through a reaction with isopropenyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the methoxylation and isopropenylation reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (≥98%).
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2-isopropenylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the isopropenyl group to an isopropyl group.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of isopropyl-substituted benzofuran.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
5,6-Dimethoxy-2-isopropenylbenzofuran has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-isopropenylbenzofuran involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-2-isopropylbenzofuran: Similar structure but with an isopropyl group instead of an isopropenyl group.
5,6-Dimethoxybenzofuran: Lacks the isopropenyl group.
2-Isopropenylbenzofuran: Lacks the methoxy groups.
Uniqueness
5,6-Dimethoxy-2-isopropenylbenzofuran is unique due to the presence of both methoxy and isopropenyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
5,6-dimethoxy-2-prop-1-en-2-yl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-8(2)10-5-9-6-12(14-3)13(15-4)7-11(9)16-10/h5-7H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZBZZKLSFFYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC2=CC(=C(C=C2O1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the occurrence of 5,6-Dimethoxy-2-isopropenylbenzofuran?
A1: this compound has been isolated from the roots of the Ligularia stenocephala plant. [, , , ] This plant, belonging to the Compositae family, is a source of various bioactive compounds. [, , ]
Q2: Have there been any other compounds isolated alongside this compound from Ligularia stenocephala?
A2: Yes, several other compounds have been identified in Ligularia stenocephala alongside this compound. These include:
- Ligulacephalins A, B, and C: Novel dimeric benzofuran derivatives identified as racemates. []
- Euparin: A known natural compound. []
- (R)-(-)-hydroxytremetone: A known natural compound. []
- Friedelinol and Friedelin: Triterpenoids found in various plant species. []
- 5-Acetyl-6-hydroxy-2-isopropenyl-benzofuran: A benzofuran derivative. []
- β-sitosterol: A common plant sterol. []
- 2-Isopropenyl-6-acetyl-8-methoxy-1,3-benzodioxin-4-one: A benzodioxin derivative. []
- Phthalic acid dibutyl ester: An ester of phthalic acid. []
- N-phenyl-2-naphthylamine: An aromatic amine. []
Q3: What spectroscopic techniques were used to characterize this compound?
A3: While specific spectroscopic data isn't provided in the provided abstracts, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Ultraviolet-visible (UV) spectroscopy to elucidate the structure of natural products. [, ] These techniques provide information about the compound's molecular weight, functional groups, and connectivity.
Q4: What is the significance of identifying and characterizing compounds like this compound from natural sources?
A4: Identifying and characterizing compounds from natural sources like plants is crucial for several reasons:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol](/img/structure/B158256.png)

